molecular formula C8H19Cl2FN2 B2714629 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride CAS No. 2413877-77-5

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride

Cat. No.: B2714629
CAS No.: 2413877-77-5
M. Wt: 233.15
InChI Key: NIXYLUMNSQCNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2FN2 and a molecular weight of 233.16 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 2-fluoro-2-methylpropyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2-fluoro-2-methylpropyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the 2-fluoro-2-methylpropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides a scaffold that can interact with various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Chloro-2-methylpropyl)piperazine;dihydrochloride
  • 1-(2-Bromo-2-methylpropyl)piperazine;dihydrochloride
  • 1-(2-Iodo-2-methylpropyl)piperazine;dihydrochloride

These compounds share a similar piperazine core structure but differ in the halogen substituent on the 2-methylpropyl group. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-fluoro-2-methylpropyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHFASNERHSZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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